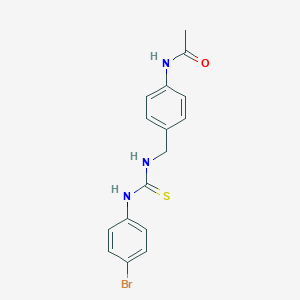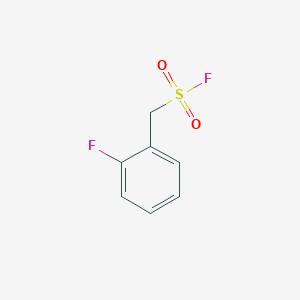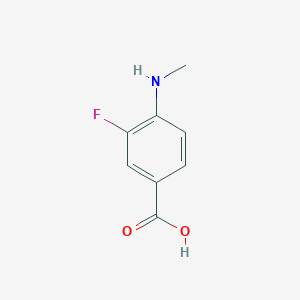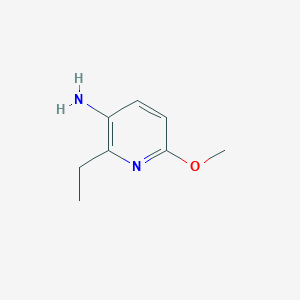
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2,4-Thiazolidinedione derivatives, such as “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-”, often involves Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in polyethylene glycol-300 . This process can be followed by reduction using hydrogen gas and a Pd/C catalyst to create a library of conjugates .Molecular Structure Analysis
The molecular structure of “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H7NO2S/c12-10-9(11-13)7-14-8(10)6-5-3-1-2-4-5/h1-4,6H,(H,11,12,13)/b9-6- .Chemical Reactions Analysis
2,4-Thiazolidinedione may be used in the synthesis of sixteen 5-arylidene-2,4-thiazolidinediones, via ultrasound-promoted aldol condensation reaction . It may also be used as a starting material for the synthesis of drugs with antihyperglycemic activity .作用机制
The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves binding to PPARγ and inducing a conformational change that allows for coactivator recruitment and subsequent gene transcription. This leads to increased expression of genes involved in glucose and lipid metabolism and reduced expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- include improved insulin sensitivity, reduced blood glucose levels, and reduced inflammation and oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting potential therapeutic applications for type 2 diabetes and obesity-related metabolic disorders.
实验室实验的优点和局限性
One advantage of using 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- in lab experiments is its specificity for PPARγ activation. This allows for targeted investigation of the effects of PPARγ activation on glucose and lipid metabolism. However, one limitation is the potential for off-target effects, as PPARγ is also involved in other physiological processes.
未来方向
There are several future directions for research on 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)-. One direction is the investigation of its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease. Another direction is the development of more selective PPARγ agonists to minimize off-target effects. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the effects of PPARγ activation.
合成方法
The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves the reaction of 2,4-thiazolidinedione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- has potential applications in scientific research, particularly in the field of diabetes and obesity. PPARγ activation has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for the treatment of type 2 diabetes. Additionally, PPARγ agonists have been shown to reduce inflammation and oxidative stress, which are associated with obesity-related metabolic disorders.
属性
IUPAC Name |
(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2621997.png)
![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2621999.png)
![2-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2622001.png)
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2622003.png)
![9-benzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622006.png)

![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride](/img/structure/B2622010.png)
![3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propane-1-sulfonamide](/img/structure/B2622013.png)




![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2622018.png)
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)